

Comparative Guide to the Structure-Activity Relationship (SAR) of Benzoxazine Derivatives

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Compound of Interest

Compound Name: 7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds derived from benzoxazine scaffolds, with a particular focus on the influence of fluorine substitution. Due to the limited availability of specific SAR studies on 7-Fluoro-1H-benzo[d]oxazine-2,4-dione, this guide synthesizes data from closely related benzoxazine and benzoxazinone derivatives to provide insights into their potential as therapeutic agents, particularly in the realm of oncology and enzyme inhibition.

Data Presentation: Comparative Biological Activity

The following tables summarize the biological activities of various benzoxazine derivatives against different cancer cell lines and enzymes. The data is compiled from multiple studies to facilitate a comparative analysis.

Table 1: Anticancer Activity of 4H-3,1-Benzoxazine Derivatives Against Breast Cancer Cell Lines

Compound	MCF-7 IC50 (μM)	CAMA-1 IC50 (μM)	HCC1954 IC50 (μM)	SKBR-3 IC50 (μM)
16	0.30	0.16	0.51	0.09
24	1.5	1.2	2.1	1.8
25	0.8	0.6	1.1	0.7
26	2.3	1.9	3.2	2.5

Data from a study on 4H-benzo[d][1][2]oxazines, demonstrating potent activity against a panel of breast cancer cell lines.[\[1\]](#)

Table 2: Antiproliferative Activity of Benzoxazine-Purine Hybrids

Compound	Linker	Substituent on Benzoxazine	HCT-116 IC50 (μM)	MCF-7 IC50 (μM)
1	Ethyl	Unsubstituted	7.06	13
8	Ethyl	-	-	-
9	Ethyl	-	Potent	Potent
12	Ethyl	-	Potent	Potent

This study highlights the potent antiproliferative activity of benzoxazine-purine hybrids, with compounds 9 and 12 showing low micromolar IC50 values.[\[2\]](#) The strategic fusion of these two heterocyclic systems is a promising approach for developing multifunctional anticancer agents.
[\[2\]](#)

Table 3: α-Chymotrypsin Inhibition by Benzoxazinone Derivatives

Compound	Substituent on Phenyl Ring	IC50 (μM)
1	2-Fluoro	6.5
2	3-Fluoro	10.2
3	4-Fluoro	15.8
4	2-Chloro	8.3
5	3-Chloro	12.5
6	4-Chloro	18.9
7	2-Bromo	11.7
8	3-Bromo	16.1

A series of benzoxazinones were synthesized and evaluated for their inhibitory activity against α -chymotrypsin.[3] Preliminary SAR studies indicated that the presence of a fluoro group on the phenyl substituent led to increased inhibitory potential compared to chloro and bromo substituents.[3] Compounds with strong electron-donating or withdrawing groups on the phenyl substituent showed good inhibitory potential, with the ortho position being the most favorable. [3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure the reproducibility of the cited findings.

Cell Viability Assessment using MTT Assay

This protocol is used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

- Cancer cell lines (e.g., MCF-7, HCT-116)

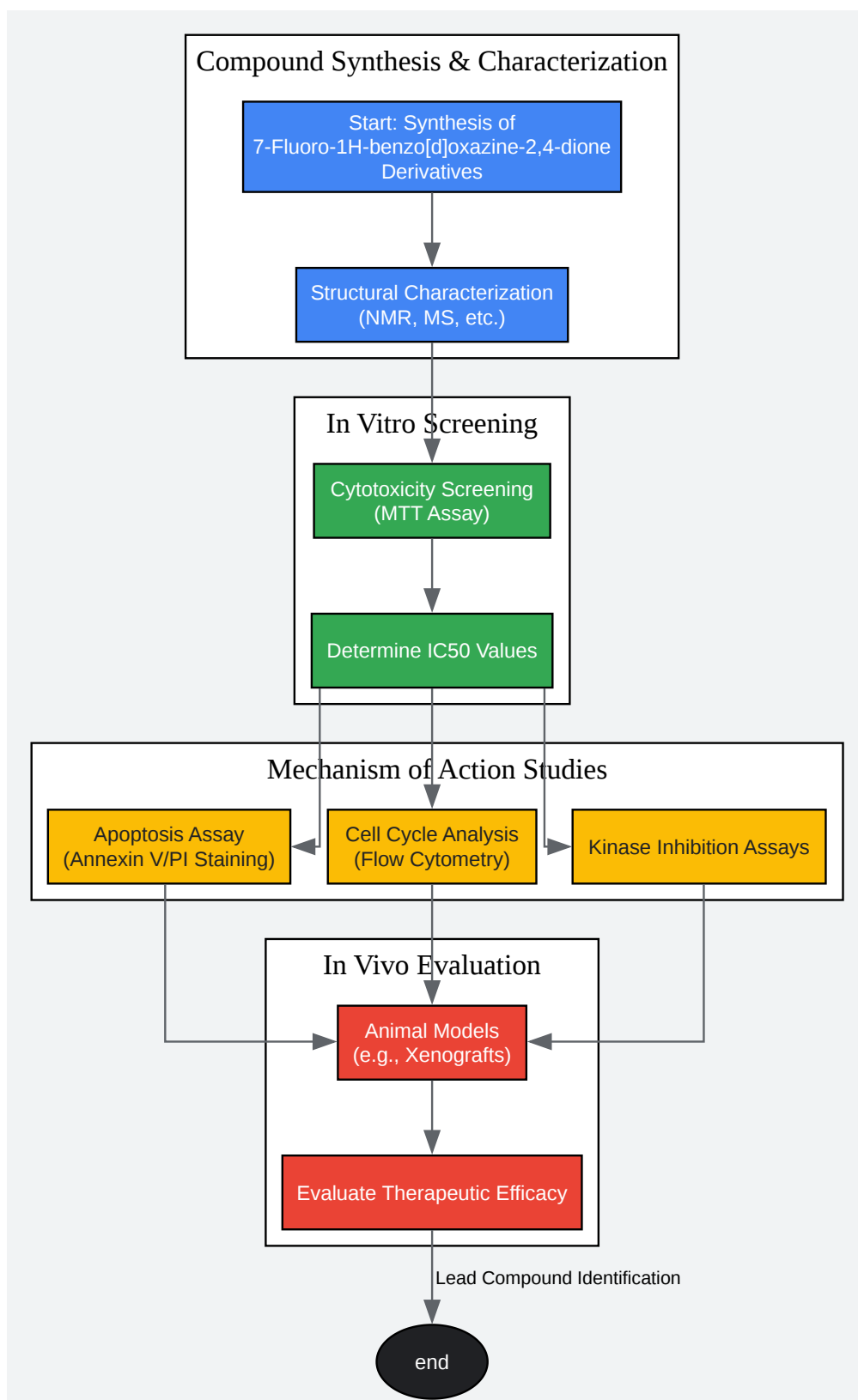
- Complete culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- Test compound stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well microplates
- Microplate reader

Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at a density of 2,500-10,000 cells/well in 100 μ L of complete culture medium.[\[2\]](#)[\[4\]](#) Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[\[2\]](#)[\[4\]](#)
- Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.[\[2\]](#)
- MTT Addition: After the incubation period, add 20 μ L of MTT solution to each well and incubate for an additional 3 hours.[\[2\]](#)
- Solubilization: Aspirate the medium and add 100-150 μ L of the solubilization solution to dissolve the formazan crystals.[\[2\]](#)
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[\[2\]](#) The IC₅₀ values are then calculated from the dose-response curves.

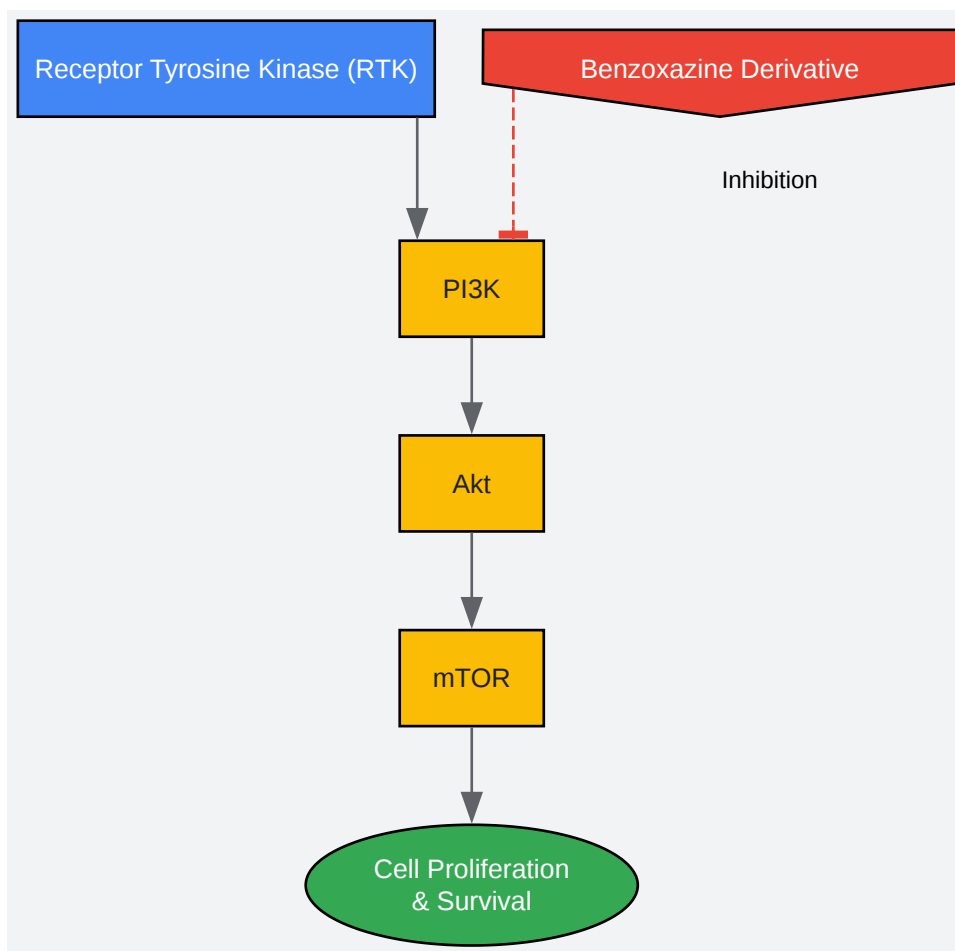
Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for evaluating anticancer compounds and a potential signaling pathway they might modulate.



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Caption: Experimental workflow for the evaluation of novel anticancer compounds.



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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

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